![molecular formula C9H14O5S B2842485 Ethyl 1,1,5-trioxothiepane-4-carboxylate CAS No. 62826-94-2](/img/structure/B2842485.png)
Ethyl 1,1,5-trioxothiepane-4-carboxylate
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Description
Ethyl 1,1,5-trioxothiepane-4-carboxylate, also known as Ethyl 4-oxo-2,3,6,7-tetrahydro-1,5-thiopyrazine-5-carboxylate, is an organic compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications.
Scientific Research Applications
Phosphine-Catalyzed Annulation
- Ethyl 2-methyl-2,3-butadienoate, a compound related to Ethyl 1,1,5-trioxothiepane-4-carboxylate, is used in phosphine-catalyzed annulation processes to synthesize tetrahydropyridines, which are important in medicinal chemistry (Zhu, Lan, & Kwon, 2003).
Enzymatic Kinetic Resolution
- The compound is used in the kinetic resolution of 1,4-benzodioxan-2-carboxylic acid, which is significant for the production of certain pharmaceuticals (Kasture et al., 2005).
Bioconjugation Studies
- Ethyl 1,1,5-trioxothiepane-4-carboxylate contributes to understanding the mechanism of amide formation in bioconjugation, a crucial aspect in biochemical research (Nakajima & Ikada, 1995).
Synthetic Organic Chemistry
- The compound's derivatives are used in the synthesis of new Thieno[2,3-d]Pyrimidines, which have shown inhibitory activities against certain plant growths, indicating potential agricultural applications (Wang et al., 2010).
properties
IUPAC Name |
ethyl 1,1,5-trioxothiepane-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O5S/c1-2-14-9(11)7-3-5-15(12,13)6-4-8(7)10/h7H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVBYPQPUPNIYMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCS(=O)(=O)CCC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1,1,5-trioxothiepane-4-carboxylate |
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